5-Methoxy-2-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine
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Overview
Description
5-Methoxy-2-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of methoxy groups at the 5 and 4 positions of the phenyl ring and the pyrazole ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with 5-methoxy-2-pyrazoline under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazole compound. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups replacing the methoxy groups.
Scientific Research Applications
5-Methoxy-2-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(4-methoxyphenyl)naphtho[1,8-bc]furylium perchlorate
- 4-Methoxyphenyl-1H-indole
- 4-Methoxyphenyl-1H-imidazole
Uniqueness
5-Methoxy-2-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine is unique due to its specific substitution pattern and the presence of both methoxy and amine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3O2/c1-15-9-5-3-8(4-6-9)14-10(12)7-11(13-14)16-2/h3-7H,12H2,1-2H3 |
InChI Key |
OARKEDPXUPQWJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)OC)N |
Origin of Product |
United States |
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